molecular formula C8H19ClN2O2 B1525186 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-2-methylpropanamide hydrochloride CAS No. 1219963-92-4

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-2-methylpropanamide hydrochloride

Cat. No. B1525186
M. Wt: 210.7 g/mol
InChI Key: CJZVKKSCAYOGCW-UHFFFAOYSA-N
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Description

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-2-methylpropanamide hydrochloride is a chemical compound that has recently gained significant attention. The molecular formula of this compound is C6H15ClN2O2 and it has a molecular weight of 182.65 g/mol .


Chemical Reactions Analysis

The specific chemical reactions involving 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-2-methylpropanamide hydrochloride are not available in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and toxicity . Unfortunately, the specific physical and chemical properties for 2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-2-methylpropanamide hydrochloride are not provided in the search results.

Scientific Research Applications

Synthesis and Biodegradability of New Pharmacophores

Researchers have synthesized functionalized amino acid derivatives with potential applications in designing new anticancer agents. These derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide and 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide, have shown cytotoxicity against human cancer cell lines. Specifically, some compounds demonstrated promising cytotoxicity in ovarian and oral cancers, suggesting their utility in anticancer drug design (Kumar et al., 2009).

Inhibition of Neuronal Monoamine Uptake

A study on alpha-amino acid esters of substituted phenethyl alcohols has highlighted their potential as selective inhibitors of 5-hydroxytryptamine (serotonin) uptake. This selectivity, demonstrated through biochemical data and behavioral tests, suggests applications in developing antidepressant agents. Structural comparisons with neurotransmitters have contributed to understanding the mechanisms behind selective serotonin uptake inhibition (Lindberg et al., 1978).

Biodegradable Polyesteramides

New polyesteramides containing peptide linkages have been synthesized for potential agricultural or biomedical applications. These polymers, created from amino acids and specific chlorides, showed moderate molecular weight and were hydrolyzed by enzymes like α-chymotrypsin and lipase, indicating their biodegradability and possible use in environmentally friendly or medical applications (Fan et al., 2000).

Antitumor Agents

Research on monosubstituted derivatives of a new antitumor agent, N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, has provided insights into structure-activity relationships for anticancer properties. The variation in antitumor activity with the position and nature of substituent groups on acridine suggests a nuanced approach to designing more effective anticancer drugs (Rewcastle et al., 1986).

Manganese Complexes for Catalysis

The study of manganese complexes with amine-(amido or amidato)-phenolato type ligands has unveiled their potential in catalysis and material science. These complexes exhibit interesting structural and magnetic properties, indicating their utility in catalytic processes and the development of functional materials (Mitsuhashi et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

2-amino-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.ClH/c1-7(2,5-11)10-6(12)8(3,4)9;/h11H,5,9H2,1-4H3,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZVKKSCAYOGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-hydroxy-1,1-dimethylethyl)-2-methylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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